molecular formula C19H20Cl2N2O B245816 1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine

1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine

Cat. No. B245816
M. Wt: 363.3 g/mol
InChI Key: FGQVOBUHXGALDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine, also known as BDAP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. BDAP has been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of 1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine is not fully understood, but it is believed to involve modulation of dopamine and serotonin receptors. 1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine has been shown to bind to the dopamine D2 receptor with high affinity, leading to a decrease in dopamine release. 1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine has also been shown to bind to the serotonin 5-HT1A receptor, leading to an increase in serotonin release. These effects may contribute to the antipsychotic, anxiolytic, and antidepressant effects of 1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine.
Biochemical and Physiological Effects:
1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, 1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine has been shown to decrease locomotor activity, decrease body temperature, and increase pain threshold. 1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine has also been shown to decrease the levels of stress hormones such as corticosterone and ACTH, suggesting that it may have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. 1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine also exhibits a long half-life in vivo, allowing for sustained effects. However, 1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine has several limitations, including its poor solubility in aqueous solutions and its potential for toxicity at high doses.

Future Directions

For the study of 1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine include the development of more potent and selective derivatives, investigation of potential neuroprotective effects, and development of new methods for synthesis and purification.

Synthesis Methods

1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine can be synthesized using a variety of methods, including the reaction of 1-benzylpiperazine with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature in an organic solvent such as dichloromethane or chloroform. The resulting product can be purified using standard techniques such as column chromatography.

Scientific Research Applications

1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of schizophrenia and other psychiatric disorders. In animal studies, 1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects. 1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine has also been shown to modulate the activity of dopamine and serotonin receptors, suggesting that it may be useful in the treatment of disorders that involve dysfunction of these neurotransmitter systems.

properties

Molecular Formula

C19H20Cl2N2O

Molecular Weight

363.3 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(2,6-dichlorophenyl)ethanone

InChI

InChI=1S/C19H20Cl2N2O/c20-17-7-4-8-18(21)16(17)13-19(24)23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-8H,9-14H2

InChI Key

FGQVOBUHXGALDU-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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